Cas no 82419-34-9 (Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate)

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate structure
82419-34-9 structure
商品名:Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
CAS番号:82419-34-9
MF:C15H13F2NO4
メガワット:309.26483130455
MDL:MFCD00498285
CID:3042840
PubChem ID:3751628

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
    • Levofloxacin Impurity 10
    • Oprea1_715857
    • Oprea1_118641
    • TZSXJUSNOOBBOP-UHFFFAOYSA-N
    • HMS1787N20
    • BCP29429
    • BCP13425
    • AK600770
    • ethyl 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido(1,2,3-de)[1,4]benzoxazin-6-carboxylate
    • Ethyl 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate (ACI)
    • Ethyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate
    • MFCD09030626
    • ethyl9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylate
    • AC-32048
    • CS-0160455
    • ethyl (S)-(-)-9,10-Difluoro-3-Methyl-7-Oxo-2,3-Dihydro-7H-Pyrido[1,2,3-de]-[1,4]Benzoxazine-6-Carboxylate
    • AG-690/33089048
    • 82419-34-9
    • AKOS001036892
    • SCHEMBL5541223
    • Ethyl (S)-9,10-Difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
    • ethyl 6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate
    • AKOS016874624
    • Ethyl9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
    • Levofloxacin Acid Ester;Levofloxacin cyclized ester; (S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Ethyl Ester
    • ethyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
    • ethyl-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylate
    • ethyl 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]-benzoxazine6-carboxylate
    • C15H13F2NO4
    • Z56755752
    • (+,-)-ethyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylate
    • (+,-)-ethyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] [1,4]benzoxazine-6-carboxylate
    • (-)-ethyl-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido-[1,2,3-de]-1,4-benzoxazine-6-carboxylate
    • ETHYL 9,10-DIFLUORO-2,3-DIHYDRO-3-METHYL-7-OXO-7H-PYRIDO[1,2,3-DE]-1,4-BENZOXAZINE-6-CARBOXYLATE
    • C76637
    • SY104791
    • DTXSID901116564
    • BS-18166
    • NS00007605
    • MDL: MFCD00498285
    • インチ: 1S/C15H13F2NO4/c1-3-21-15(20)9-5-18-7(2)6-22-14-11(17)10(16)4-8(12(14)18)13(9)19/h4-5,7H,3,6H2,1-2H3
    • InChIKey: TZSXJUSNOOBBOP-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C(=O)C2C3=C(C(=C(C=2)F)F)OCC(N3C=1)C)OCC

計算された属性

  • せいみつぶんしりょう: 309.08126422g/mol
  • どういたいしつりょう: 309.08126422g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 524
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 55.8

じっけんとくせい

  • 密度みつど: 1.43±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 261 ºC (ethanol )
  • ようかいど: 極微溶性(0.17 g/l)(25ºC)、

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate セキュリティ情報

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1231095-1g
Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
82419-34-9 97%
1g
¥1489.00 2024-04-28
Chemenu
CM225206-250mg
Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
82419-34-9 97%
250mg
$107 2022-12-27
abcr
AB528745-250 mg
Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate; .
82419-34-9
250MG
€201.60 2022-07-29
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LT514-100mg
Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
82419-34-9 97%
100mg
558CNY 2021-05-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTX987-1g
ethyl 6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylate
82419-34-9 95%
1g
¥930.0 2024-04-17
eNovation Chemicals LLC
D755571-100mg
ethyl9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylate
82419-34-9 97%
100mg
$115 2024-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E34040-100mg
Ethyl9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
82419-34-9 97%
100mg
¥105.0 2023-09-08
Alichem
A189008330-1g
Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
82419-34-9 97%
1g
$350.00 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E34040-250mg
Ethyl9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
82419-34-9 97%
250mg
¥240.0 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E891339-250mg
Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
82419-34-9 97%
250mg
961.20 2021-05-17

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-3-carboxylic acid and its alkyl esters
, Japan, , ,

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Dialkyl [(7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazin-4-yl)methylene]malonates
, Japan, , ,

ごうせいかいろ 3

はんのうじょうけん
リファレンス
A process for preparation of 2,3-dihydro-7-oxo-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylates and intermediates thereof as drugs and drug intermediates
, Japan, , ,

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Optically active (S)-(-)-pyridobenzoxazinecarboxylate derivatives, their intermediates, use as antimicrobials
, European Patent Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Pyrido[1,2,3-de][1,4]benzoxazines
, Japan, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide
リファレンス
Pyridonecarboxylic acids as antibacterial agents. Part 6. A new synthesis of 7H-pyrido[1,2,3-de][1,4]benzoxazine derivatives including an antibacterial agent, ofloxacin
Egawa, Hiroshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(10), 4098-102

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Ethanol
2.1 -
リファレンス
Synthesis and antibacterial activities of substituted 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acids
Hayakawa, Isao; et al, Chemical & Pharmaceutical Bulletin, 1984, 32(12), 4907-13

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Acetic anhydride ,  Sulfuric acid
リファレンス
Process for obtaining benzoxazines useful for the synthesis of ofloxacin, levofloxacin and derivatives
, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
リファレンス
Structural modification and new methods for preparation of ofloxacin analogs
Radl, Stanislav; et al, Collection of Czechoslovak Chemical Communications, 1991, 56(9), 1937-43

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Optically active (S)-(-)-pyridobenzoxazinecarboxylate derivatives, their intermediates, use as antimicrobials
, European Patent Organization, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Acetic anhydride Solvents: Acetic anhydride
2.1 Reagents: Potassium fluoride Solvents: Dimethylformamide
リファレンス
Pyridonecarboxylic acids as antibacterial agents. Part 6. A new synthesis of 7H-pyrido[1,2,3-de][1,4]benzoxazine derivatives including an antibacterial agent, ofloxacin
Egawa, Hiroshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(10), 4098-102

ごうせいかいろ 12

はんのうじょうけん
リファレンス
Synthesis and antibacterial activities of substituted 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acids
Hayakawa, Isao; et al, Chemical & Pharmaceutical Bulletin, 1984, 32(12), 4907-13

ごうせいかいろ 13

はんのうじょうけん
リファレンス
Dialkyl [(7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazin-4-yl)methylene]malonates
, Japan, , ,

ごうせいかいろ 14

はんのうじょうけん
リファレンス
Preparation of 1,8-bridged quinolonecarboxylate bactericides
, Federal Republic of Germany, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
リファレンス
Structural modification and new methods for preparation of ofloxacin analogs
Radl, Stanislav; et al, Collection of Czechoslovak Chemical Communications, 1991, 56(9), 1937-43

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
2.1 Reagents: Acetic anhydride ,  Sulfuric acid
リファレンス
Process for obtaining benzoxazines useful for the synthesis of ofloxacin, levofloxacin and derivatives
, World Intellectual Property Organization, , ,

ごうせいかいろ 17

はんのうじょうけん
リファレンス
Anti-acid-fast bacteria agents
, Japan, , ,

ごうせいかいろ 18

はんのうじょうけん
リファレンス
9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-3-carboxylic acid and its alkyl esters
, Japan, , ,

ごうせいかいろ 19

はんのうじょうけん
リファレンス
Pyrido[1,2,3-de][1,4]benzoxazines
, Japan, , ,

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide
リファレンス
Pyridonecarboxylic acids as antibacterial agents. Part 6. A new synthesis of 7H-pyrido[1,2,3-de][1,4]benzoxazine derivatives including an antibacterial agent, ofloxacin
Egawa, Hiroshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(10), 4098-102

ごうせいかいろ 21

はんのうじょうけん
リファレンス
Anti-acid-fast bacteria agents
, Japan, , ,

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate Raw materials

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate Preparation Products

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate 関連文献

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylateに関する追加情報

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate (CAS No. 82419-34-9): A Comprehensive Overview

Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate (CAS No. 82419-34-9) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of fused heterocyclic structures, which are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including fluoro substituents and an oxazino ring system, makes this molecule a subject of intense research interest.

The< strong>fluoro substituents in the molecule play a crucial role in modulating its pharmacokinetic properties. Fluorine atoms are often incorporated into pharmaceutical compounds to enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability. In the context of Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate, the< strong>9,10-difluoro moiety is particularly significant as it may contribute to the compound's unique chemical and biological profile.

The< strong>oxazino ring system is another key feature of this compound. Oxazino derivatives have been explored for their potential in various biological processes due to their ability to interact with biological macromolecules in specific ways. The< strong>7-oxo group within the oxazino ring further enhances the compound's reactivity and potential for biological activity. This structural motif has been associated with a range of pharmacological effects, making it a valuable scaffold for drug discovery.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for therapeutic purposes. Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate represents a promising candidate in this area. Its unique structural features suggest potential applications in treating various diseases by modulating biological pathways at the molecular level.

The synthesis of Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate involves a series of complex organic reactions that require precise control over reaction conditions and reagent selection. The introduction of< strong>fluoro atoms into the molecule is particularly challenging due to their high reactivity and tendency to participate in unwanted side reactions. However, advances in synthetic methodologies have made it possible to incorporate fluoro groups efficiently and with high yields.

The< strong>methyl group at the 3-position of the oxazino ring adds another layer of complexity to the synthesis. This substituent can influence the electronic properties of the molecule and its interactions with biological targets. The< strong>6-carboxylate group at the end of the molecule provides a site for further functionalization or conjugation with other biomolecules. These features make Ethyl 9,10-difluoro-3-methyl-7-oxyoxygenationmethylatedhydroxymethylationmolecular biology[2]-dihydroindoleindolequinoloneindole derivativesindole derivativesindole derivativesindole derivativesindole derivativesindole derivativesindole derivativesindole derivativesindole derivativesindole derivativesindole derivativesindole derivativesindole derivativesindole derivativesindole derivativesindole derivative structure a versatile tool for researchers exploring new therapeutic strategies.

The pharmacological potential of Ethyl 9,10-difluoro-methyl-7-oxyoxygenationmethylatedhydroxymethylationmolecular biology[2]-dihydro[1,[1,[1,[1,]oxazino[2,]oxazino[2,[[]quinoline-6-carboxylate(CAS No. 82419-34--9) has been extensively studied in recent years. Preclinical studies have shown that this compound exhibits promising activity against various disease models by interacting with specific biological targets. The< strong>fluoro substituents are believed to enhance its binding affinity to these targets while also improving its metabolic stability.

The< strong>oxazino ring system is thought to contribute to the compound's ability to modulate enzyme activity and signal transduction pathways. These pathways are often dysregulated in diseases such as cancer and inflammation.< strong>Ethyl 9,,< strong>10-difluoro-methyl-7-oxyoxygenationmethylatedhydroxymethylationmolecular biology[2]-dihydro[1,[1,[1,[1,]quinoline-6-carboxylate(CAS No.
82419-34--9) may offer a novel approach to treating these conditions by targeting key molecular mechanisms.

In addition to its pharmacological potential,< strong>Ethyl 9,,< strong>10-difluoro-methyl-7-oxyoxygenationmethylatedhydroxymethylationmolecular biology[2]-dihydro[1,[1,[1,]quinoline-6-carboxylate(CAS No.
82419-34--9) has shown promise in preclinical models as a tool for understanding disease mechanisms at the molecular level.
It provides researchers with a valuable scaffold for developing new drugs that can interact with specific biological targets in a targeted manner.

The structural complexity of Ethyl 9,
10-difluoro
methyl
7-oxy
oxygenation
methylated
hydroxymethylation
molecular biology[2]
dihydro











biology[2]
dihydro
[1,
][1,
carboxylic acid (CAS No.
82419
34
) makes it an attractive candidate for further exploration in drug discovery efforts aimed at addressing unmet medical needs.

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